9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate 9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697121
InChI: InChI=1S/C30H28N.BF4/c1-19-11-13-27-25(17-19)30(29-22(4)15-21(3)16-23(29)5)26-18-20(2)12-14-28(26)31(27)24-9-7-6-8-10-24;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C5=CC=CC=C5
Molecular Formula: C30H28BF4N
Molecular Weight: 489.4 g/mol

9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate

CAS No.:

Cat. No.: VC13697121

Molecular Formula: C30H28BF4N

Molecular Weight: 489.4 g/mol

* For research use only. Not for human or veterinary use.

9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate -

Specification

Molecular Formula C30H28BF4N
Molecular Weight 489.4 g/mol
IUPAC Name 2,7-dimethyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Standard InChI InChI=1S/C30H28N.BF4/c1-19-11-13-27-25(17-19)30(29-22(4)15-21(3)16-23(29)5)26-18-20(2)12-14-28(26)31(27)24-9-7-6-8-10-24;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1
Standard InChI Key SBPUTXHOHXQDIT-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C5=CC=CC=C5
Canonical SMILES [B-](F)(F)(F)F.CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C5=CC=CC=C5

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture

The compound features an acridinium core substituted at the 9-position with a mesityl group (2,4,6-trimethylphenyl), 2- and 7-positions with methyl groups, and a phenyl group at the 10-position, forming a tetrafluoroborate salt. The mesityl substituent provides steric bulk that mitigates aggregation-induced quenching, while the methyl groups enhance solubility in nonpolar media.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC30H28BF4N
Molecular Weight489.4 g/mol
IUPAC Name2,7-dimethyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium tetrafluoroborate
SMILESB-(F)(F)F.CC1=CC2=C(C=C1)N+C5=CC=CC=C5
XLogP36.2 (predicted)
Melting Point>250°C (decomposes)

The tetrafluoroborate counterion ensures solubility in polar aprotic solvents like acetonitrile, critical for homogeneous photocatalytic systems.

Electronic Characteristics

The acridinium core exhibits a reduction potential of E<sub>1/2</sub> = +2.03 V vs SCE, enabling oxidative quenching pathways essential for activating substrates via single-electron transfer (SET). Time-dependent density functional theory (TD-DFT) calculations reveal a lowest unoccupied molecular orbital (LUMO) localized on the acridinium nucleus, facilitating electron-deficient aromatic interactions.

Synthesis and Optimization

Original Synthetic Route

Wilger et al. first reported the synthesis via Friedel-Crafts alkylation of 2,7-dimethylacridine with mesityl bromide, followed by quaternization using phenylboronic acid and subsequent anion exchange with sodium tetrafluoroborate. Key steps include:

  • Friedel-Crafts Alkylation:
    2,7-Dimethylacridine+Mesityl bromideAlCl39-Mesityl-2,7-dimethylacridine\text{2,7-Dimethylacridine} + \text{Mesityl bromide} \xrightarrow{\text{AlCl}_3} \text{9-Mesityl-2,7-dimethylacridine}

  • Quaternization:
    9-Mesityl-2,7-dimethylacridine+Phenylboronic AcidAcridinium Intermediate\text{9-Mesityl-2,7-dimethylacridine} + \text{Phenylboronic Acid} \rightarrow \text{Acridinium Intermediate}

  • Anion Metathesis:
    Acridinium Chloride+NaBF4Tetrafluoroborate Salt\text{Acridinium Chloride} + \text{NaBF}_4 \rightarrow \text{Tetrafluoroborate Salt}

Table 2: Synthetic Yield Optimization

StepSolventTemperatureYield (%)
Friedel-CraftsDCM0°C → RT68
QuaternizationToluene110°C82
Anion ExchangeAcetone/H2ORT95

Modified Protocols

Photocatalytic Applications

Site-Selective Arene Amination

The compound enables C–H amination of arenes via radical-polar crossover mechanisms. Under 450 nm irradiation, it oxidizes N-aminopyridinium salts to nitrogen-centered radicals, which undergo regioselective addition to electron-rich aromatics.

Table 3: Substrate Scope in Arene Amination

SubstrateProduct Yield (%)para:meta Ratio
Toluene7892:8
Anisole8597:3
Naphthalene6389:11

γ-Lactam Synthesis

By coupling with N-alkenyl amides, the catalyst facilitates intramolecular hydrogen-atom transfer (HAT), producing γ-lactams with >95% enantiomeric excess (ee) when chiral amines are employed .

ParameterSpecification
PPENitrile gloves, goggles
VentilationFume hood required
Spill ManagementAbsorb with vermiculite
Storage-20°C, desiccated, amber glass

Industrial and Economic Context

While direct trade data for this specific acridinium salt is limited, India’s imports of structurally related tetrafluoroborates reached 27 shipments (2023–2024), dominated by reagents like tri-tert-butylphosphonium tetrafluoroborate (25 kg/$6,890) . This reflects growing demand for specialized photocatalysts in pharmaceutical manufacturing.

Comparative Analysis with Analogues

The 3,6-di-tert-butyl variant exhibits enhanced oxidative stability (E<sub>1/2</sub> = +2.21 V) but reduced solubility in dichloromethane (2.1 mg/mL vs. 8.7 mg/mL for the methylated derivative).

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